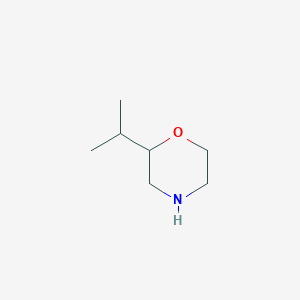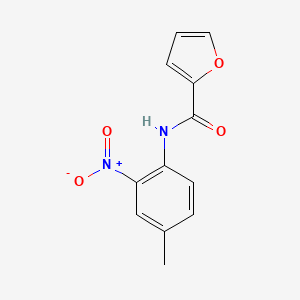
6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in the industry or research might also be mentioned.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) of the compound.Applications De Recherche Scientifique
Pyrimidine Chemistry and Complex Formation
Pyrimidine derivatives, including structures similar to 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione, have been scrutinized for their fascinating variability in chemistry and properties. Studies have summarized the preparation procedures, properties, and complex formation capabilities of these compounds, highlighting their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts in Synthesis
Research into the pyranopyrimidine core, closely related to the compound , underscores its significance as a key precursor in medicinal and pharmaceutical industries. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, facilitated by hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, etc.), showcases the broad applicability and potential of these structures in creating lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).
Inhibitory Effects on DPP IV
The compound's structural relatives are explored as inhibitors of dipeptidyl peptidase IV (DPP IV), illustrating their potential in treating type 2 diabetes mellitus through the inhibition of GLP-1 and GIP degradation. Such studies highlight the intense research into new DPP IV inhibitors, given the significant role of this enzyme in glucose metabolism (Mendieta, Tarragó, & Giralt, 2011).
Anti-inflammatory Activities
Pyrimidine derivatives demonstrate a broad range of pharmacological effects, including anti-inflammatory properties. The review of recent developments in the synthesis and anti-inflammatory effects of these compounds points to their significant potential in medicinal chemistry. The inhibitory effects against key inflammatory mediators underline the importance of pyrimidines in drug development (Rashid et al., 2021).
Structural Activity Relationships
Further exploration into the structure-activity relationships of pyrimidine derivatives showcases their versatility in exhibiting antimicrobial, anticancer, antitubercular, and other biological activities. Such studies provide valuable insights for designing new compounds with enhanced pharmacological profiles (Natarajan et al., 2022).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with the compound.
Orientations Futures
This involves discussing potential future research directions or applications of the compound.
Propriétés
Numéro CAS |
790232-28-9 |
|---|---|
Nom du produit |
6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione |
Formule moléculaire |
C10H16N4O2 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
6-amino-1-methyl-5-piperidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16) |
Clé InChI |
ABFVQIXFKQQEOF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |
SMILES canonique |
CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)
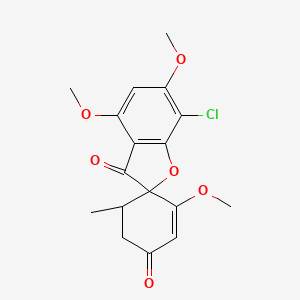
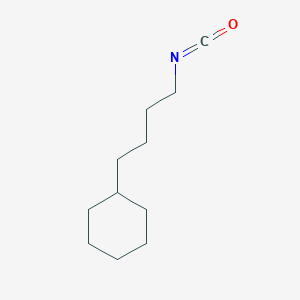
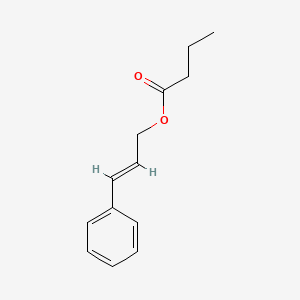
![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)
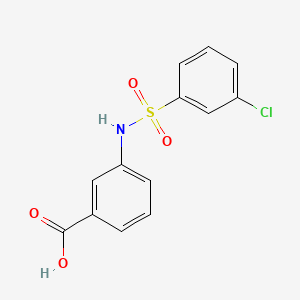
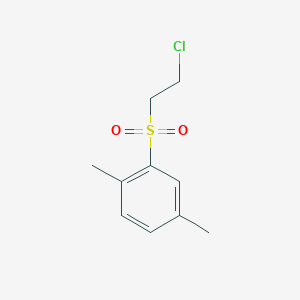
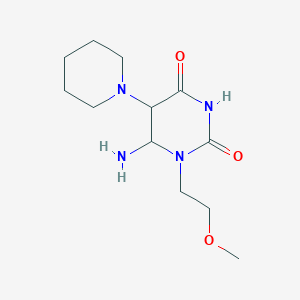
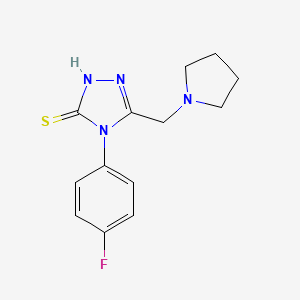
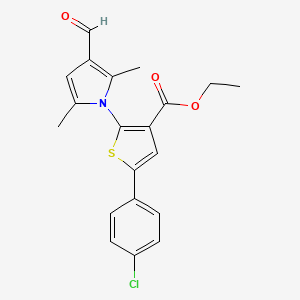
![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3429994.png)
![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3430012.png)
